molecular formula C8H9FN2O2 B8665179 Ethyl-(3-fluoro-2-nitro-phenyl)-amine

Ethyl-(3-fluoro-2-nitro-phenyl)-amine

Cat. No.: B8665179
M. Wt: 184.17 g/mol
InChI Key: ZUZKZIZHOSLYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-(3-fluoro-2-nitro-phenyl)-amine is a fluorinated aniline derivative of interest in chemical synthesis and pharmaceutical research. Compounds featuring fluoro and nitro substituents on an aromatic ring are valuable intermediates in medicinal chemistry. The strategic introduction of fluorine atoms into organic molecules is a common tactic to modulate their properties, such as metabolic stability, lipophilicity, and bioavailability . The nitro group serves as a versatile functional handle for further synthetic transformations, including reduction to anilines, which are key precursors to a wide range of nitrogen-containing heterocycles. Research into structurally similar 3-fluoro-2-substituted aromatic systems has explored their use as building blocks for more complex molecules, such as quinazolinones and other benzofused heterocyclic systems with potential biological activity . Furthermore, fluorinated aniline derivatives are frequently employed in the development of novel chemical entities for therapeutic areas, including as potential antitubercular agents . This compound is presented as a high-purity building block for use in discovery chemistry and method development. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

N-ethyl-3-fluoro-2-nitroaniline

InChI

InChI=1S/C8H9FN2O2/c1-2-10-7-5-3-4-6(9)8(7)11(12)13/h3-5,10H,2H2,1H3

InChI Key

ZUZKZIZHOSLYAV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=CC=C1)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares Ethyl-(3-fluoro-2-nitro-phenyl)-amine with three analogues: N-Ethyl-4-nitroaniline , Ethyl-(5-methyl-[1,3,4]thiadiazol-2-ylmethyl)-amine , and Ethylamine (a simple aliphatic amine).

Property This compound N-Ethyl-4-nitroaniline Ethyl-(5-methyl-[1,3,4]thiadiazol-2-ylmethyl)-amine Ethylamine
Molecular Formula C₈H₉FN₂O₂ C₈H₁₀N₂O₂ C₆H₁₁N₃S C₂H₇N
Molecular Weight (g/mol) 184.17 166.18 157.24 45.08
Substituent Positions 3-F, 2-NO₂ 4-NO₂ Heterocyclic thiadiazole ring Aliphatic chain
Basicity (pKa) ~1–2 (estimated) ~2.5–3.5 ~8–9 (heterocyclic amine) 10.7
Lipophilicity (LogP) ~1.8–2.2 ~1.5–1.8 ~1.0–1.5 -0.13
Key Reactivity Electrophilic substitution hindered; nitro group reduction feasible Nitro group para-directing; reduced steric hindrance Thiadiazole ring participates in coordination or heterocyclic reactions Nucleophilic alkylation
Key Observations:
  • Basicity : this compound is significantly less basic than aliphatic ethylamine due to electron-withdrawing substituents destabilizing the protonated amine. Its basicity is lower than N-Ethyl-4-nitroaniline, where the para-nitro group exerts less steric hindrance .
  • Lipophilicity : The fluorine and nitro groups enhance lipophilicity compared to N-Ethyl-4-nitroaniline, making it more suitable for applications requiring membrane penetration or organic-phase reactions .
  • Reactivity : The ortho-nitro group in the target compound hinders electrophilic aromatic substitution, favoring reduction reactions (e.g., nitro to amine conversion). In contrast, N-Ethyl-4-nitroaniline allows for para-directed reactions .

Challenges and Limitations

  • Synthetic Difficulty : Steric hindrance from the ortho-nitro group complicates further functionalization.
  • Toxicity : Nitro groups may pose mutagenic risks, requiring careful handling .
  • Solubility : Low aqueous solubility limits biomedical use without derivatization .

Q & A

Q. What are the primary synthetic routes for Ethyl-(3-fluoro-2-nitro-phenyl)-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For NAS, fluorinated nitroarenes react with ethylamine derivatives under controlled conditions (e.g., anhydrous solvents, elevated temperatures). A key step involves introducing the nitro group at the ortho position relative to fluorine, which requires precise stoichiometry to avoid over-nitration . Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Catalytic bases like K2_2CO3_3 improve reaction efficiency.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
  • Table 1 : Synthetic Approaches and Yields
MethodCatalyst/SolventYield (%)Purity (%)
NAS (Ethylamine + F-nitroarene)K2_2CO3_3, DMF68–7292–95
Pd-catalyzed couplingPd(OAc)2_2, THF55–6088–90

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR confirms ethyl and aromatic protons (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2, and δ 7.2–8.1 ppm for aromatic H). 19^{19}F NMR detects the fluorine substituent (δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]+^+ at m/z 214.08 (calculated) validate the molecular formula C8_8H9_9FN2_2O2_2.
  • IR Spectroscopy : Stretching vibrations for NO2_2 (~1520 cm1^{-1}) and C-F (~1230 cm1^{-1}) confirm functional groups .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the nitro group’s electrophilicity, enhancing reactivity in substitution reactions. Computational studies (DFT/B3LYP) show decreased electron density at the nitro-attached carbon, facilitating nucleophilic attack. Basis sets like 6-311+G(d,p) and solvent models (PCM) are critical for accurate simulations .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with protein structures (PDB IDs) to model binding affinities. Adjust parameters (grid size, exhaustiveness) to account for fluorine’s van der Waals interactions.
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Fluorine’s hydrophobic interactions often stabilize binding pockets .
  • Case Study : A 2023 study linked similar fluoro-nitroanilines to kinase inhibition (IC50_{50} ~2.4 µM) via hydrogen bonding with backbone amides .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in nitro group orientation (e.g., ortho vs. para). Compare experimental bond lengths (C-NO2_2 ~1.47 Å) with DFT-optimized geometries.
  • Dynamic NMR : Detect rotational barriers of the ethyl group at low temperatures (−40°C) if signal splitting occurs .
  • Multi-Technique Validation : Cross-validate IR, MS, and 15^{15}N NMR (if accessible) to confirm functional groups .

Q. What are the mechanistic pathways for nitro group reduction in this compound?

  • Methodological Answer : Reduction to the amine derivative proceeds via catalytic hydrogenation (H2_2, Pd/C) or chemical reductants (NaBH4_4/Cu). The fluorine substituent slows reduction kinetics due to electron withdrawal. Table 2 : Reduction Conditions and Outcomes
ReductantSolventTime (h)Product Yield (%)
H2_2 (1 atm), Pd/CEtOH685
NaBH4_4/CuCl2_2THF1270

Q. How does the compound’s lipophilicity (logP) impact its bioavailability in pharmacological studies?

  • Methodological Answer :
  • Experimental logP : Measure via shake-flask method (octanol/water partition). Expected logP ~1.8 due to fluorine’s hydrophobicity and nitro’s polarity.
  • QSAR Modeling : Use Molinspiration or SwissADME to predict absorption. High logP (>2) may improve membrane permeability but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.